4-benzyl-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl-linked carbamoyl methyl group and at position 2 with a benzamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and carbamoylations, as inferred from analogous procedures in and .
Properties
IUPAC Name |
4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S2/c1-17-8-9-18(2)22(14-17)27-23(31)16-33-26-30-29-25(34-26)28-24(32)21-12-10-20(11-13-21)15-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGXKNQBAPWRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Benzamide Group: The benzamide group can be attached by reacting the intermediate compound with benzoyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
4-benzyl-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds featuring thiadiazole derivatives exhibit promising anticancer properties. Specifically, derivatives similar to 4-benzyl-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Thiadiazole compounds have shown activity against various cancer cell lines, suggesting a potential role in cancer therapy .
2. Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial effects. Studies have demonstrated that certain modifications to the thiadiazole structure can enhance antibacterial and antifungal activities. The compound may exhibit similar properties, making it a candidate for further exploration as a therapeutic agent against resistant microbial strains .
3. Enzyme Inhibition
The ability of thiadiazole-containing compounds to inhibit specific enzymes has been documented. For instance, they may act as inhibitors of proteases or kinases involved in disease pathways. This property is particularly relevant in the development of drugs targeting viral infections or cancer .
Agricultural Applications
1. Pesticide Development
Compounds like this compound could be explored for their potential as agrochemicals. Thiadiazole derivatives have been reported to possess insecticidal and fungicidal activities, which can be beneficial in crop protection strategies against pests and diseases .
2. Plant Growth Regulators
Research into the effects of thiadiazole-based compounds on plant growth suggests that they may act as growth regulators. This application could enhance agricultural productivity by promoting beneficial physiological responses in plants under stress conditions .
Material Science Applications
1. Development of Novel Materials
The unique chemical structure of this compound opens avenues for its use in the synthesis of new materials with specific properties. For example, it could be utilized in the formulation of polymers or coatings with enhanced durability or functional characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 4-benzyl-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
Physicochemical Properties
- Spectral Signatures : The C=S stretching in the target compound (1247–1255 cm⁻¹) aligns with thiadiazole-thione derivatives (), confirming the presence of a thiocarbonyl group critical for sulfur-mediated interactions .
Biological Activity
4-benzyl-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a thiadiazole ring and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
Chemical Structure and Properties
The IUPAC name for this compound highlights its structural components, including the thiadiazole ring and the benzamide moiety. The molecular formula is , and it exhibits a unique arrangement of functional groups that may contribute to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.56 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures can modulate various signaling pathways, including those involving the NF-κB pathway, which plays a crucial role in immune response and inflammation .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can enhance NF-κB activity in the presence of lipopolysaccharide (LPS), indicating potential anti-inflammatory properties. For instance, a related compound was shown to significantly boost NF-κB activity after 12 hours of exposure to LPS .
Antiviral Activity
Research has indicated that thiadiazole derivatives exhibit antiviral properties. Compounds with similar structural features have been tested against viral RNA polymerases and shown to inhibit their activity effectively . This suggests that this compound may also possess antiviral potential.
Cytotoxicity and Selectivity
Studies assessing the cytotoxic effects of related benzamide derivatives have revealed varying degrees of toxicity towards cancer cell lines. Some compounds demonstrated selective toxicity against tumor cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents with minimal side effects.
Case Study 1: NF-κB Activation
A study involving a series of sulfamoyl benzamidothiazole compounds highlighted the sustained activation of NF-κB as a significant response mechanism. Compound 1 in this study was noted for its potent activation profile after prolonged exposure to inflammatory stimuli .
Case Study 2: Antiviral Efficacy
Another investigation focused on thiazole derivatives demonstrated their ability to inhibit viral replication in vitro. The IC50 values for these compounds were reported in the low micromolar range, indicating strong antiviral activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
